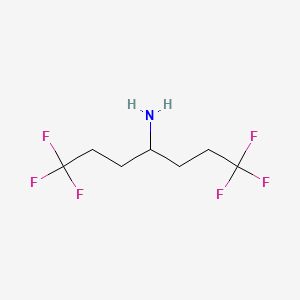

1,1,1,7,7,7-Hexafluoroheptan-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

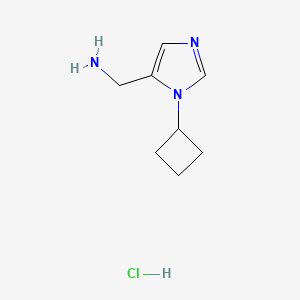

Übersicht

Beschreibung

1,1,1,7,7,7-Hexafluoroheptan-4-amine is an organic compound with the molecular formula C7H11F6N . It appears as a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of 1,1,1,7,7,7-Hexafluoroheptan-4-amine can be represented by the InChI code:1S/C7H11F6N/c8-6(9,10)3-1-5(14)2-4-7(11,12)13/h5H,1-4,14H2 . This indicates that the molecule consists of a heptane backbone with an amine group at the 4th carbon and three fluorine atoms attached to both the 1st and 7th carbons. Physical And Chemical Properties Analysis

The molecular weight of 1,1,1,7,7,7-Hexafluoroheptan-4-amine is 223.16 . It’s a liquid at room temperature . More detailed physical and chemical properties are not available in the web search results.Wissenschaftliche Forschungsanwendungen

Graphene-Based Catalysts

1,1,1,7,7,7-Hexafluoroheptan-4-amine plays a role in the synthesis of amines, which are crucial in various fields. Graphene-based catalysts, utilized in the reduction of nitro compounds to amines, have shown significant advantages. These catalysts offer benefits like straightforward work-up, high catalytic prowess, and recovery, making them valuable in environmental and industrial applications (Nasrollahzadeh et al., 2020).

Synthesis of Fluorinated Amines

Amines, being biologically active compounds, are important in medicinal chemistry. The synthesis methods for fluorinated amines, including catalyst-free trifluoroethylation reactions, have been explored for their applications in creating medicinally relevant tertiary β-fluoroalkylamine cores (Andrews et al., 2017).

Fluorinated 1,3,5-Triketones Synthesis

The synthesis of 1,1,1,7,7,7-hexafluoroheptane-2,4,6-trione, a simple fluorinated 1,3,5-triketone, has been developed. This compound has potential applications in various solvents due to its peculiar tautomeric features (Sevenard et al., 2006).

Reductive Amination for N-Methyl- and N-Alkylamines

Reductive amination processes using earth-abundant metal-based catalysts have been developed for the synthesis of N-methylated and N-alkylated amines. This method is significant for producing life-science molecules and drug molecules (Senthamarai et al., 2018).

Biobased Amines for Material Chemistry

Biobased amines, derived from biomass, hold potential as building blocks in material chemistry, particularly in the synthesis of polymers like polyamides, polyureas, and polyepoxides. These amines are important due to their high reactivity and nucleophilic characteristics (Froidevaux et al., 2016).

Amines in Phthalocyanines Synthesis

Amines, including primary, secondary, and tertiary amines, are used in synthesizing fluorinated phthalocyanines, which have applications in materials science and possibly in photovoltaics and other electronic devices (Leznoff et al., 2007).

Safety and Hazards

Eigenschaften

IUPAC Name |

1,1,1,7,7,7-hexafluoroheptan-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F6N/c8-6(9,10)3-1-5(14)2-4-7(11,12)13/h5H,1-4,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKLGIWQGMKWBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)(F)F)C(CCC(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F6N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1,7,7,7-Hexafluoroheptan-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(3-chlorophenyl)ethenyl]-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2774717.png)

![N-[(4-fluorophenyl)methyl]-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2774720.png)

![2-bromo-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B2774726.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide](/img/structure/B2774727.png)

![3-amino-2-methyl-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2774730.png)

![N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2774731.png)

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(propan-2-yloxy)propanoic acid](/img/structure/B2774737.png)